molecular formula C16H23N5O3 B2988423 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 876676-06-1

6-(2-Methoxyethyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2988423
CAS RN: 876676-06-1
M. Wt: 333.392
InChI Key: NFAOKIJZIVGEBT-UHFFFAOYSA-N
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Description

“6-(2-Methoxyethyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione” is a chemical compound with the molecular formula C16H21N5O4 and a molecular weight of 347.375. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of such compounds often involves complex reactions. For instance, the synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new Caryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and variable structures . It is part of the isoindole-1,3-dione derivatives, which are widespread structural motifs in a plethora of different natural products .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the formation of three new C–C bonds and two new Caryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . These reactions are part of a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .

Scientific Research Applications

Synthesis and Precursors

Research on compounds structurally related to 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione often involves their synthesis as precursors to more complex purine analogs. For instance, studies have demonstrated the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are key intermediates in the production of various purine derivatives. Such compounds are synthesized through reactions involving amidines and ketones or aldehydes, leading to dihydropurines and subsequently to purines upon further reaction steps (Alves, Proença, & Booth, 1994). This research underscores the versatility of imidazole derivatives as building blocks for purine synthesis.

Biological Activity

The biological activity of purine derivatives, including those structurally similar to the compound , has been a focal point of research. One study explored the synthesis of 7,8-polymethylenepurine derivatives, revealing their potential as precursors for compounds with antiviral and antihypertensive activities (Nilov et al., 1995). This research highlights the therapeutic potential of purine analogs in addressing various health conditions.

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of imidazole and purine derivatives provide insight into their potential applications. For example, research on the synthesis of novel 6-enaminopurines from 5-amino-4-cyanoformimidoyl imidazoles demonstrates the chemical versatility of these compounds, which could have implications for their utility in various scientific applications (Carvalho et al., 2004).

Mechanism of Action

The mechanism of action of imidazole and its derivatives is complex and depends on the specific biological or chemical context. Imidazole is a key component of many functional molecules used in a variety of everyday applications .

Safety and Hazards

While specific safety data for this compound is not available, imidazole and its derivatives can be harmful if swallowed, toxic in contact with skin, and cause severe skin burns and eye damage . They should be handled with appropriate safety precautions .

Future Directions

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that there could be future research opportunities for the development of novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

6-(2-methoxyethyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-6-7-20-14(22)12-13(18(4)16(20)23)17-15-19(8-9-24-5)10(2)11(3)21(12)15/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAOKIJZIVGEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3CCOC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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